

Application Notes: Standard Araldite 502 Embedding Protocol for Animal Tissues

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Compound of Interest

Compound Name: Araldite

Cat. No.: B8193078

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Araldite 502 is an epoxy resin widely utilized as an embedding medium in electron microscopy for biological samples.^{[1][2]} Its popularity stems from its ability to polymerize uniformly with minimal shrinkage, providing excellent preservation of cellular ultrastructure.^{[2][3]} This protocol details the standard procedure for embedding animal tissues in **Araldite 502**, a process that renders the tissue sufficiently rigid to be sectioned for microscopic examination.

The selection of an appropriate embedding protocol can be based on the desired hardness of the final block and the time available for polymerization.^[2] Variations in the accelerator concentration, for instance, can significantly impact the brittleness and color of the embedded tissue block.^{[1][4]} While pre-mixed resin/anhydride solutions can be stored for up to six months under refrigerated conditions, it is highly recommended to use freshly prepared embedding medium for optimal results.^{[1][5]} Should a stored mixture be used, it must be warmed to room temperature before the addition of the accelerator to prevent moisture condensation, which can compromise the quality of the block.^[3]

Experimental Protocols

I. Fixation

The initial and most critical step in tissue preparation for electron microscopy is fixation, which aims to preserve the tissue's structure as close to its living state as possible.

- **Primary Fixation:** A common approach involves immersion of the tissue in a 2.5% glutaraldehyde solution in phosphate buffer for a duration ranging from 2 hours to overnight,

depending on the size of the tissue sample.[6]

- Post-fixation: Following the primary fixation, a secondary fixation step is performed using 1% osmium tetroxide.[6] Tissues can be fixed in a variety of fixatives, with an aldehyde, such as glutaraldehyde, followed by osmium tetroxide being one of the most frequently used combinations.[1][4][5]

II. Dehydration

Subsequent to fixation, the tissue must be dehydrated to remove all water, as water is immiscible with the epoxy resin. This is typically achieved through a graded series of ethanol.

- Ethanol Dehydration Series: A typical dehydration schedule involves sequential immersion of the tissue in:
 - 70% Ethanol for 10 minutes[1][7]
 - 100% Ethanol for 10 minutes[1][7]
 - 100% Ethanol for 15 minutes[1][7]
 - Longer incubation times may be necessary for larger samples.[1][4]

III. Infiltration

After dehydration, a transitional solvent is used to bridge the gap between the dehydrating agent and the embedding resin. Propylene oxide is commonly used for this purpose as epoxy resins are highly soluble in it.[1]

- Transitional Solvent: The dehydrated tissue is subjected to two changes of 100% propylene oxide for 15 minutes each.[1][7]
- Resin Infiltration:
 - The tissue is then placed in a 1:1 solution of propylene oxide and the complete **Araldite** 502 embedding medium for at least one hour at room temperature.[1][5]

- This is followed by an incubation in 100% embedding medium for 6-12 hours at room temperature.^{[1][5]} For all infiltration steps, the use of a specimen rotator is recommended to ensure thorough penetration.^{[1][4]}

IV. Embedding and Polymerization

The final step involves embedding the infiltrated tissue in fresh resin and polymerizing it to form a solid block.

- **Embedding:** Each tissue sample is transferred to a dry embedding capsule or mold, which is then filled with the complete embedding medium.^{[1][4][5]}
- **Polymerization (Curing):** The filled capsules are cured in an oven at 60°C. Curing times can range from overnight to 48 hours.^{[1][5]} Longer curing times of 24-48 hours may improve the sectioning properties of certain samples.^{[1][5]} An alternative three-stage curing process (35°C, 45°C, and 60°C for about 12 hours at each temperature) has also been described.^[8] Once polymerization is complete, the blocks are allowed to cool to room temperature before trimming and sectioning.^{[1][5]}

Data Presentation

The formulation of the **Araldite** 502 embedding medium can be adjusted to achieve the desired block hardness. The following tables provide recommended formulations.

Table 1: Standard **Araldite** 502 Resin Mixture

Component	Volume (for a small batch)	Weight (alternative)	Purpose
Araldite 502	20 ml	10.0 g	Epoxy Resin
DDSA (Dodecenyl Succinic Anhydride)	22 ml	7.8 g	Hardener
DMP-30	0.63 - 0.84 ml	0.27 g	Accelerator

Note: The resin and anhydride should be warmed to 60°C before mixing to reduce their viscosity.^{[1][4]} Thorough mixing is crucial for uniform blocks.^{[1][4]}

Table 2: Alternative Accelerator and Hardener Options

Component	Recommended Amount	Notes
BDMA (Benzyldimethylamine)	1 - 1.2 ml or 0.45 g	Recommended for better penetration and stability in place of DMP-30.[1] BDMA has a lower viscosity and diffuses more rapidly into tissues.[9]
NMA (Nadic Methyl Anhydride)	Replace a portion of DDSA (e.g., 0.5 ml NMA for each 1.0 ml of DDSA)	To create a harder block.[1]

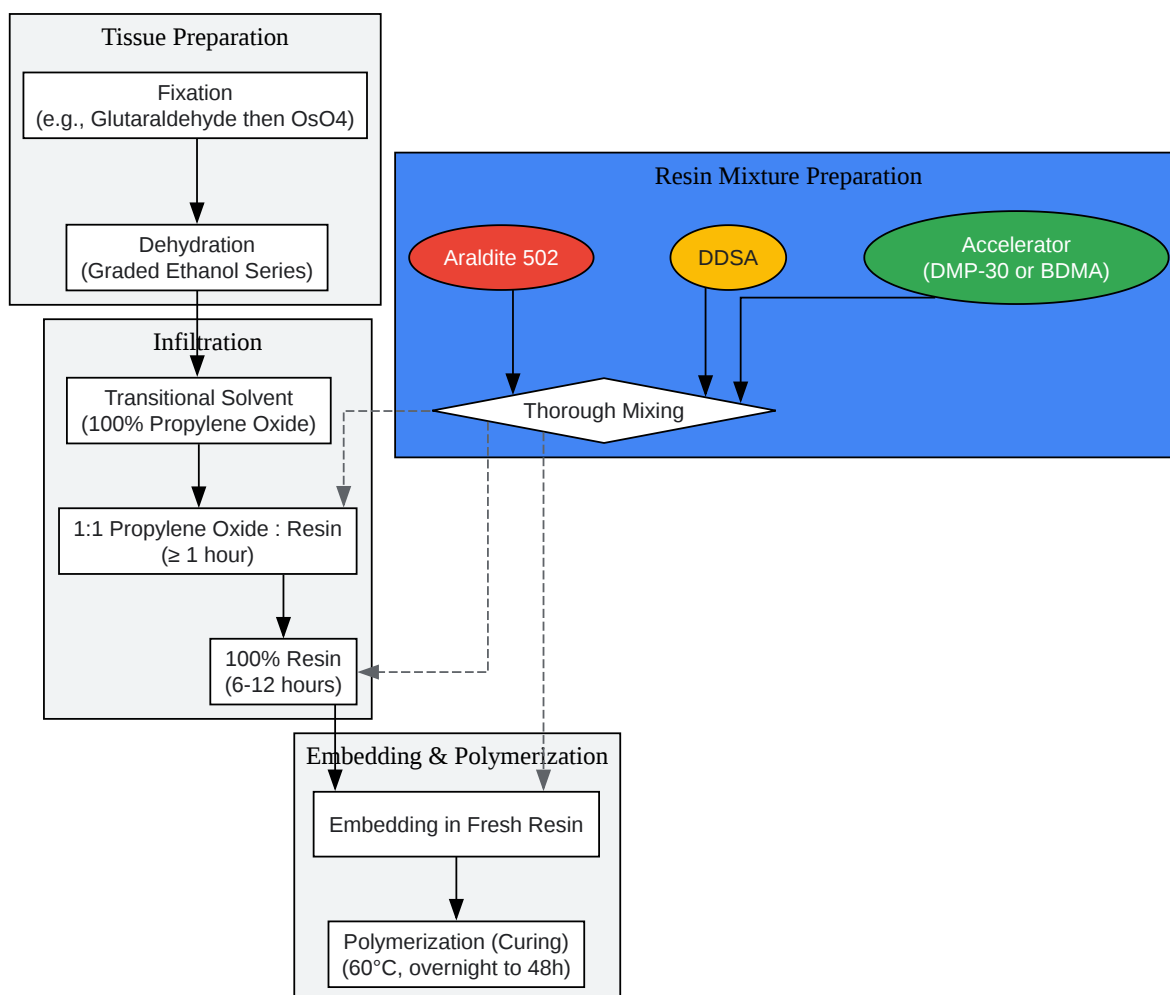
Table 3: **Araldite** 502 / Embed 812 Mixture

For tissues where a combination of thermal stability (from **Araldite**) and high image contrast (from Epon-type resins) is desired, a mixture with Embed 812 can be used.[4][6]

Component	Volume	Weight
Embed-812	25 ml	27.5 g
Araldite 502	15 ml	17.0 g
DDSA	55 ml	55.0 g
DMP-30	1.5 - 1.9 ml	1.45 - 1.8 g
or BDMA	2.4 - 2.8 ml	2.15 - 2.51 g

Note: The quantity of BDMA is approximately double that of DMP-30.[4][10]

Mandatory Visualization



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Caption: Workflow for **Araldite 502** embedding of animal tissues.

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